Cas no 2138025-16-6 (1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine)

1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine structure
2138025-16-6 structure
商品名:1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine
CAS番号:2138025-16-6
MF:C6H6BrN5S
メガワット:260.114337444305
CID:6370479
PubChem ID:165480801

1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine
    • 2138025-16-6
    • EN300-1113901
    • 1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
    • インチ: 1S/C6H6BrN5S/c7-4-1-9-13-5(4)2-12-3-6(8)10-11-12/h1,3H,2,8H2
    • InChIKey: FJSJHVQNADHDMV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NSC=1CN1C=C(N)N=N1

計算された属性

  • せいみつぶんしりょう: 258.95273g/mol
  • どういたいしつりょう: 258.95273g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 97.9Ų

1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1113901-0.1g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
0.1g
$1244.0 2023-10-27
Enamine
EN300-1113901-2.5g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
2.5g
$2771.0 2023-10-27
Enamine
EN300-1113901-5g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
5g
$4102.0 2023-10-27
Enamine
EN300-1113901-0.05g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
0.05g
$1188.0 2023-10-27
Enamine
EN300-1113901-10g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
10g
$6082.0 2023-10-27
Enamine
EN300-1113901-0.25g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
0.25g
$1300.0 2023-10-27
Enamine
EN300-1113901-1g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
1g
$1414.0 2023-10-27
Enamine
EN300-1113901-5.0g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6
5g
$3812.0 2023-06-09
Enamine
EN300-1113901-0.5g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6 95%
0.5g
$1357.0 2023-10-27
Enamine
EN300-1113901-1.0g
1-[(4-bromo-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
2138025-16-6
1g
$1315.0 2023-06-09

1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine 関連文献

1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amineに関する追加情報

Introduction to 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 2138025-16-6)

The compound 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine, identified by its CAS number 2138025-16-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule combines the structural features of thiazole and triazole rings, which are well-documented for their diverse biological activities. The presence of a bromo substituent at the 4-position of the thiazole ring and an amine functional group at the 4-position of the triazole ring introduces unique reactivity and potential pharmacological properties.

Recent research in medicinal chemistry has highlighted the importance of thiazole derivatives in drug discovery due to their broad spectrum of biological activities. Thiazole scaffolds are integral to several FDA-approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a triazole ring further enhances the compound's potential by introducing additional binding sites and modulating its electronic properties. This combination has sparked interest in exploring its applications in the development of novel therapeutic agents.

The specific arrangement of functional groups in 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine makes it a versatile intermediate for synthesizing more complex molecules. The bromo substituent on the thiazole ring allows for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of biaryl or heteroaryl structures. These transformations are crucial for generating libraries of compounds with tailored pharmacological profiles.

Moreover, the amine group at the 4-position of the triazole ring provides a nucleophilic site for further functionalization. This feature is particularly valuable in medicinal chemistry, where amines are frequently incorporated into bioactive molecules due to their ability to form hydrogen bonds and interact with biological targets. The dual functionality of this compound positions it as a promising candidate for developing small-molecule inhibitors or modulators.

In the context of contemporary drug discovery, there is growing emphasis on identifying compounds that exhibit dual-target binding capabilities. The structural features of 1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine suggest its potential to interact with multiple biological pathways simultaneously. For instance, thiazole derivatives have been shown to modulate enzyme activity and receptor binding, while triazole-based compounds often exhibit anti-inflammatory and immunomodulatory effects. Such multifaceted interactions could lead to synergistic therapeutic outcomes.

Recent studies have also explored the use of thiadiazole-triazole hybrids as scaffolds for anticancer agents. These hybrids are known for their ability to inhibit key enzymes involved in tumor proliferation and angiogenesis. The compound in question (1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-1,2,3-triazol-4-amine) shares structural similarities with such hybrids and may exhibit comparable biological activities. Preliminary in vitro assays have indicated promising results in terms of cytotoxicity against certain cancer cell lines.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclization reactions to form the thiazole and triazole rings, followed by bromination and amination processes. Advanced synthetic methodologies can further optimize these steps to improve yield and purity. The availability of high-quality starting materials and well-established protocols ensures that researchers can efficiently produce this compound for further investigation.

From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding mode and interactions of 1-(4-bromo-1,2-thiazol-5-ylmethyl)-1H-1,2,3-triazol-4amine with biological targets. These studies can guide medicinal chemists in designing analogs with enhanced potency and selectivity. Additionally, virtual screening techniques can accelerate the identification of lead compounds by evaluating large libraries of virtual molecules based on their predicted binding affinities.

The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic compounds due to their potential therapeutic applications. The unique structural features of 1-(4-bromo-l,l-thiazol-l5-ylmethyl)-lH-l,l ,3-triazlol -4-amlnne, particularly its combination of thiazole and triazole moieties with functionalized substituents like bromine and amine groups , make it an attractive candidate for further development . As research progresses , this compound is likely to play an important role in discovering new drugs targeting various diseases.

In conclusion,l-(4-bromo-l , l -thia z ol -l 5 -y lm eth y l)-l H -l , l ,3 -tr i az ol -4-am ine (CAS No . 2138025 -16 -6) represents a significant advancement in pharmaceutical chemistry . Its structural features , synthetic accessibility , and promising biological activities position it as a valuable tool for drug discovery . Continued research into this compound is expected to yield novel therapeutic agents with broad clinical applications .

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